Thymidine 5'-carboxylic acid
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Overview
Description
Thymidine 5’-carboxylic acid is a derivative of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine itself consists of the pyrimidine base thymine attached to a deoxyribose sugar. The addition of a carboxylic acid group at the 5’ position of thymidine results in thymidine 5’-carboxylic acid, which has unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-carboxylic acid can be synthesized through the selective oxidation of thymidine. One method involves the use of neocarzinostatin chromophore, which selectively oxidizes the 5’ carbon of nucleosides in DNA to form thymidine-5’-aldehyde. This aldehyde can then be further oxidized to thymidine 5’-carboxylic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymidine 5’-carboxylic acid through oxidation.
Reduction: Reduction of thymidine 5’-aldehyde to thymidine.
Substitution: Formation of derivatives through substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Neocarzinostatin chromophore and molecular oxygen.
Reduction: Sodium borohydride (NaBH4) for reducing aldehydes to alcohols.
Substitution: Various hydrazines to form hydrazone derivatives.
Major Products:
Oxidation: Thymidine 5’-carboxylic acid.
Reduction: Thymidine.
Substitution: Hydrazone derivatives of thymidine.
Scientific Research Applications
Thymidine 5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various thymidine derivatives.
Biology: Studied for its role in DNA modification and repair mechanisms.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications .
Mechanism of Action
Thymidine 5’-carboxylic acid exerts its effects primarily through its incorporation into DNA. It can interfere with DNA synthesis and repair by acting as a substrate for various enzymes involved in these processes. For example, it can be incorporated into DNA by DNA polymerases, leading to chain termination or mutations .
Comparison with Similar Compounds
Thymidine: The parent nucleoside without the carboxylic acid group.
Thymidine 5’-aldehyde: An intermediate in the synthesis of thymidine 5’-carboxylic acid.
Uridine: A similar nucleoside found in RNA, where uracil replaces thymine
Uniqueness: Thymidine 5’-carboxylic acid is unique due to the presence of the carboxylic acid group at the 5’ position, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and pathways that are not accessible to thymidine or other similar nucleosides .
Properties
Molecular Formula |
C11H14N2O7 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1 |
InChI Key |
XUQBHUDVMXHEIB-WHBCSPCOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O |
Origin of Product |
United States |
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